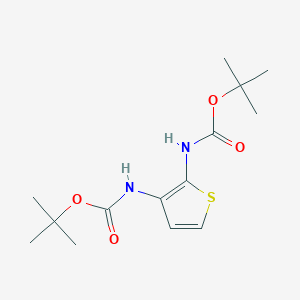![molecular formula C8H8N4O3 B13663669 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions usually involve heating the reactants at 140°C for about 3 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis method suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives when the nitro group is reduced and various substituted derivatives when the methoxy group is replaced with other functional groups.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science:
Biological Studies: It serves as a probe for studying various biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes and receptors, which can lead to various biological effects. For example, it has been shown to inhibit the activity of JAK1 and JAK2 kinases, which are involved in inflammatory and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine include:
- 1,2,4-Triazolo[1,5-a]pyridines
- 1,2,4-Triazolo[3,4-b]thiadiazines
- 1,2,4-Triazolo[4,3-b]tetrazines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, methyl, and nitro groups in the triazolopyridine scaffold enhances its potential for diverse applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C8H8N4O3 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
8-methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H8N4O3/c1-5-9-10-8-7(15-2)3-6(12(13)14)4-11(5)8/h3-4H,1-2H3 |
InChI-Schlüssel |
SPOLODMVHNOBTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C=C(C=C2OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663592.png)




![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)

![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)


